In-Depth Technical Guide to the ¹³C NMR Spectrum of (4E,6E)-octa-1,4,6-triene
In-Depth Technical Guide to the ¹³C NMR Spectrum of (4E,6E)-octa-1,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (4E,6E)-octa-1,4,6-triene. This document details the theoretical principles, experimental protocols, and data interpretation relevant to the characterization of this conjugated triene, a structural motif of interest in organic synthesis and medicinal chemistry.
Introduction to ¹³C NMR Spectroscopy of Conjugated Trienes
Carbon-13 NMR spectroscopy is a powerful analytical technique for elucidating the carbon skeleton of organic molecules. In the context of conjugated systems like (4E,6E)-octa-1,4,6-triene, ¹³C NMR provides valuable insights into the electronic environment of each carbon atom. The chemical shifts (δ) of the carbon nuclei are highly sensitive to their hybridization state, the degree of substitution, and the electron density, which is significantly influenced by the delocalization of π-electrons in the conjugated system.
The ¹³C NMR spectrum of a conjugated triene is expected to show signals in the downfield region (typically 100-150 ppm) for the sp²-hybridized carbons of the double bonds. The terminal methyl and methylene carbons will appear in the upfield region of the spectrum. Due to the symmetry of the (4E,6E)-isomer, a specific number of unique carbon signals is anticipated.
Predicted ¹³C NMR Spectral Data
Due to the plane of symmetry in (4E,6E)-octa-1,4,6-triene, the molecule is expected to exhibit four distinct signals in its ¹³C NMR spectrum, corresponding to the four pairs of chemically equivalent carbons. While specific experimental data from a peer-reviewed source remains elusive in the conducted search, a predicted spectrum can be analyzed based on established principles of ¹³C NMR spectroscopy. The expected chemical shift ranges for the different carbon environments are summarized in the table below.
| Carbon Atoms | Hybridization | Expected Chemical Shift (δ) Range (ppm) | Multiplicity (Proton-Coupled) |
| C1, C8 | sp³ | 15 - 25 | Quartet (q) |
| C2, C7 | sp² | 120 - 140 | Doublet (d) |
| C3, C6 | sp² | 125 - 145 | Doublet (d) |
| C4, C5 | sp² | 130 - 150 | Doublet (d) |
Note: The exact chemical shifts can be influenced by the solvent and the specific experimental conditions.
Experimental Protocol for ¹³C NMR Acquisition
The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of (4E,6E)-octa-1,4,6-triene, based on standard practices for similar organic compounds.
3.1. Sample Preparation
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Sample: (4E,6E)-octa-1,4,6-triene (approximately 10-50 mg).
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Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties and its single, well-characterized solvent peak at approximately 77.16 ppm. Other deuterated solvents such as deuterated benzene (C₆D₆) or deuterated acetone ((CD₃)₂CO) can also be used.
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Procedure:
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Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube.
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If desired for quantitative analysis, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added, although this is not standard for routine qualitative spectra.
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3.2. NMR Spectrometer and Parameters
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) is recommended to achieve good signal dispersion and sensitivity.
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Nucleus: ¹³C
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
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Acquisition Parameters:
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Spectral Width (SW): Approximately 200-250 ppm to cover the full range of expected carbon chemical shifts.
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Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
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Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
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Acquisition Time (AQ): Typically 1-2 seconds.
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Temperature: Standard probe temperature (e.g., 298 K).
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3.3. Data Processing
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Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
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Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
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Baseline Correction: The baseline of the spectrum is corrected to be flat.
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Referencing: The chemical shift scale is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Peak Picking: The chemical shifts of the peaks are identified and recorded.
Structural Representation and Carbon Numbering
The following diagram illustrates the chemical structure of (4E,6E)-octa-1,4,6-triene with the standard IUPAC numbering convention used for the assignment of NMR signals.
Caption: Structure of (4E,6E)-octa-1,4,6-triene with IUPAC numbering.
Interpretation and Analysis of the ¹³C NMR Spectrum
A detailed analysis of the ¹³C NMR spectrum of (4E,6E)-octa-1,4,6-triene would involve the following steps:
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Signal Count: Confirm the presence of the expected four signals, consistent with the molecular symmetry. The appearance of more than four signals could indicate the presence of impurities or other stereoisomers.
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Chemical Shift Assignment:
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The most upfield signal would be assigned to the terminal methyl carbons (C1 and C8).
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The remaining three signals in the downfield region correspond to the olefinic carbons (C2/C7, C3/C6, and C4/C5).
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Distinguishing between the olefinic carbons can be achieved through a combination of techniques:
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DEPT (Distortionless Enhancement by Polarization Transfer) experiments: A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. In this case, all olefinic carbons are CH and would appear as positive signals, while the terminal methyls would also be positive. A DEPT-90 experiment would only show signals for CH carbons.
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Computational Prediction: Quantum mechanical calculations (e.g., using Density Functional Theory, DFT) can provide theoretical chemical shifts that can be compared with the experimental data to aid in assignment.
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2D NMR Techniques: Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the carbon signals with their directly attached protons and protons further away, respectively, providing unambiguous assignments.
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Conclusion
The ¹³C NMR spectrum is an indispensable tool for the structural verification and purity assessment of (4E,6E)-octa-1,4,6-triene. By understanding the principles of ¹³C NMR, following a robust experimental protocol, and employing systematic data analysis techniques, researchers can confidently characterize this and similar conjugated systems. The combination of 1D and 2D NMR experiments, along with computational methods, provides a powerful approach for complete spectral assignment and structural elucidation.
